1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine
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Overview
Description
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with a suitable dioxolane derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the dioxolane ring followed by its attachment to the piperazine moiety. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The dioxolane moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
- Glyceraldehyde acetonide
Uniqueness
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long alkyl chains contribute to its hydrophobic character, enhancing its interactions with lipid membranes and potentially increasing its bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89857-87-4 |
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Molecular Formula |
C27H54N2O2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
1-[[2,2-di(nonyl)-1,3-dioxolan-4-yl]methyl]-4-methylpiperazine |
InChI |
InChI=1S/C27H54N2O2/c1-4-6-8-10-12-14-16-18-27(19-17-15-13-11-9-7-5-2)30-25-26(31-27)24-29-22-20-28(3)21-23-29/h26H,4-25H2,1-3H3 |
InChI Key |
PTBLSFCASMZPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(OCC(O1)CN2CCN(CC2)C)CCCCCCCCC |
Origin of Product |
United States |
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